N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide
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Overview
Description
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide is a fluorinated surfactant known for its unique properties, including excellent wetting, spreading, dispersing, emulsifying, and adsorbing abilities . This compound is slightly soluble in water and is stable under normal conditions . It is used in various industrial applications due to its remarkable chemical stability and surface activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide typically involves the reaction of perfluoroalkyl sulfonyl fluoride with N-methyl ethanolamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Perfluoroalkyl sulfonyl fluoride and N-methyl ethanolamine.
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Product Isolation: The product is isolated by standard purification techniques such as distillation or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility and reactivity of reactants.
Biology: Employed in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Used as a wetting agent, spreading agent, and emulsifier in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide involves its ability to reduce surface tension and enhance the interaction between different phases. The molecular targets include hydrophobic surfaces and interfaces, where the compound adsorbs and forms a monolayer, thereby reducing surface tension and promoting wetting and spreading .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanesulfonic acid (PFOS): Another fluorinated surfactant with similar properties but different applications.
Perfluorobutanesulfonic acid (PFBS): A shorter-chain analog with similar surfactant properties.
Perfluorooctanesulfonamide (PFOSA): A related compound with similar chemical structure and properties.
Uniqueness
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide is unique due to its specific molecular structure, which imparts excellent wetting, spreading, and emulsifying properties. Its stability and biodegradability make it a preferred choice in various applications compared to other similar compounds .
Properties
Molecular Formula |
C9H3F18NO3S |
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Molecular Weight |
547.16 g/mol |
IUPAC Name |
[1,1,2,2-tetrafluoro-2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl] hypofluorite |
InChI |
InChI=1S/C9H3F18NO3S/c1-28(7(21,22)8(23,24)31-27)32(29,30)9(25,26)5(16,17)3(12,13)2(10,11)4(14,15)6(18,19)20/h1H3 |
InChI Key |
JMFUQSJXWOBEGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C(OF)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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